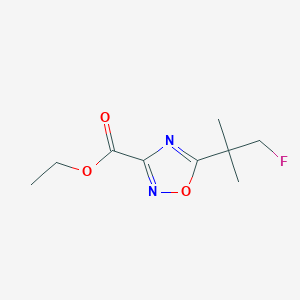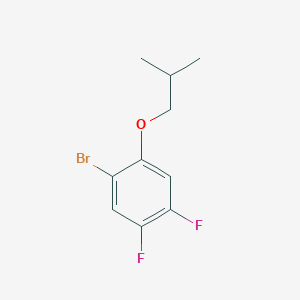
1-Bromo-4,5-difluoro-2-isobutoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-4,5-difluoro-2-isobutoxybenzene is an organic compound with the molecular formula C10H11BrF2O. It is a derivative of benzene, substituted with bromine, fluorine, and isobutoxy groups.
Preparation Methods
The synthesis of 1-Bromo-4,5-difluoro-2-isobutoxybenzene typically involves the following steps:
Starting Materials: The synthesis begins with a suitable benzene derivative, such as 1,4-dibromo-2,5-difluorobenzene.
Reaction Conditions: The bromination and fluorination reactions are carried out under controlled conditions using reagents like bromine and fluorine sources. The isobutoxy group is introduced through an etherification reaction.
Industrial Production: On an industrial scale, the production involves similar steps but optimized for large-scale synthesis. .
Chemical Reactions Analysis
1-Bromo-4,5-difluoro-2-isobutoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide and potassium tert-butoxide.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form biaryl compounds
Scientific Research Applications
1-Bromo-4,5-difluoro-2-isobutoxybenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with specific biological targets.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 1-Bromo-4,5-difluoro-2-isobutoxybenzene involves its interaction with specific molecular targets. The bromine and fluorine atoms enhance its reactivity, allowing it to form stable complexes with enzymes and receptors. This interaction can modulate biological pathways, leading to desired therapeutic effects .
Comparison with Similar Compounds
1-Bromo-4,5-difluoro-2-isobutoxybenzene can be compared with similar compounds such as:
1,4-Dibromo-2,5-difluorobenzene: This compound lacks the isobutoxy group, making it less versatile in certain synthetic applications.
1-Bromo-2,4-difluoro-5-nitrobenzene:
1-Bromo-4,5-difluoro-2-methylbenzene: The methyl group provides different steric and electronic effects compared to the isobutoxy group
Properties
Molecular Formula |
C10H11BrF2O |
|---|---|
Molecular Weight |
265.09 g/mol |
IUPAC Name |
1-bromo-4,5-difluoro-2-(2-methylpropoxy)benzene |
InChI |
InChI=1S/C10H11BrF2O/c1-6(2)5-14-10-4-9(13)8(12)3-7(10)11/h3-4,6H,5H2,1-2H3 |
InChI Key |
BSSKMWNANFGFIG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=CC(=C(C=C1Br)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(S)-10,10-Dimethyl-9-oxo-1-oxa-4-azaspiro[5.5]undec-7-ene-8-carbonitrile](/img/structure/B14895953.png)
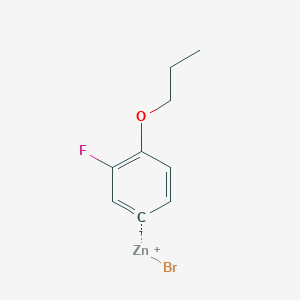

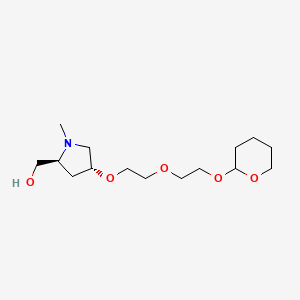


![3-Amino-5-(2-diethylamino-ethyl)-5H-pyrido[4,3-b]indole-4-carbonitrile](/img/structure/B14895979.png)
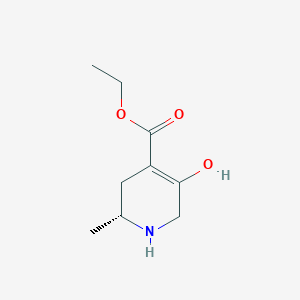
![1-([1,1'-Biphenyl]-2-yl)-2-(dicyclohexylphosphanyl)-1H-pyrrole](/img/structure/B14895997.png)
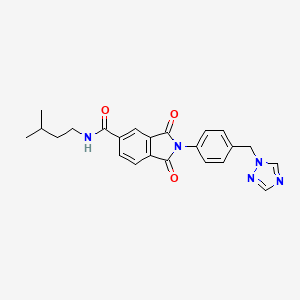
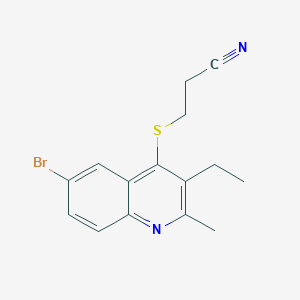
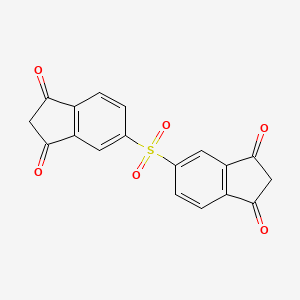
![(2E)-2-[1-(3,8,8-trimethyl-1,6-dioxo-2,7-dioxaspiro[4.4]non-3-yl)ethylidene]hydrazinecarbothioamide](/img/structure/B14896016.png)
